molecular formula C19H24N2O4 B14143126 ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate CAS No. 902032-73-9

ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B14143126
CAS No.: 902032-73-9
M. Wt: 344.4 g/mol
InChI Key: FNPKIQZDYFSTNR-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Scientific Research Applications

Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both indole and piperidine rings. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

902032-73-9

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-4-25-19(23)13-7-9-21(10-8-13)18(22)17-12(2)15-11-14(24-3)5-6-16(15)20-17/h5-6,11,13,20H,4,7-10H2,1-3H3

InChI Key

FNPKIQZDYFSTNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C

solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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